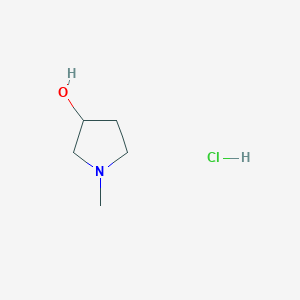

(S)-1-Methylpyrrolidin-3-ol hydrochloride

Description

Significance of Chiral Nitrogen-Containing Heterocycles in Modern Organic Chemistry

Nitrogen-containing heterocycles are ubiquitous in nature and are core components of a vast number of biologically active compounds, including alkaloids, vitamins, and pharmaceuticals. frontiersin.orgnih.gov It is estimated that approximately 60% of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. chembk.com The presence of a nitrogen atom within a cyclic framework imparts specific physicochemical properties, such as basicity, hydrogen bonding capability, and the ability to coordinate with metal ions, which are often crucial for biological activity. openmedicinalchemistryjournal.com

The chirality of these heterocycles adds another layer of complexity and significance. Biological systems are inherently chiral, and the therapeutic effect of a drug is often dependent on the specific stereochemistry of its constituent molecules. Consequently, the ability to synthesize enantiomerically pure nitrogen-containing heterocycles is of paramount importance in modern drug discovery and development. mdpi.comnih.gov Chiral pyrrolidines, in particular, have emerged as privileged structures in medicinal chemistry due to their conformational rigidity and the stereochemical control they offer in asymmetric synthesis. researchgate.net

Overview of (S)-1-Methylpyrrolidin-3-ol Hydrochloride as a Chiral Synthon in Asymmetric Synthesis

This compound is a specific chiral pyrrolidine (B122466) derivative that serves as a valuable building block, or synthon, in asymmetric synthesis. Its structure incorporates a stereocenter at the 3-position of the pyrrolidine ring, and the presence of a hydroxyl group provides a handle for further chemical transformations. The hydrochloride salt form enhances the compound's stability and ease of handling, making it a convenient reagent in various synthetic applications.

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex chiral molecules. One of the most notable industrial applications of this compound is in the production of the anticholinergic drug, Glycopyrrolate. mdpi.comnih.gov In the synthesis of Glycopyrrolate, (S)-1-Methylpyrrolidin-3-ol is esterified with cyclopentylmandelic acid, a reaction that ultimately leads to the formation of the active pharmaceutical ingredient. nih.gov This application underscores the importance of (S)-1-Methylpyrrolidin-3-ol as a key intermediate in the pharmaceutical industry.

While its use in the synthesis of Glycopyrrolate is well-documented, the broader application of this compound as a versatile chiral synthon in academic research is an area of ongoing exploration. The principles of asymmetric synthesis suggest that this compound can be employed in a variety of stereoselective reactions to introduce chirality into target molecules.

Below is an interactive data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | (3S)-1-methylpyrrolidin-3-ol hydrochloride |

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 g/mol |

| CAS Number | 104641-59-0 (for the free base) |

| Chirality | (S)-enantiomer |

| Key Functional Groups | Pyrrolidine ring, Hydroxyl group, Tertiary amine |

| Form | Hydrochloride salt |

Research Trajectories and Academic Contributions of this compound Studies

The research landscape surrounding this compound is largely influenced by its connection to the synthesis of pharmaceutically relevant compounds. Academic and industrial research efforts have focused on developing efficient and stereoselective methods for the synthesis of this chiral intermediate itself. For instance, various synthetic routes have been explored, often starting from readily available chiral precursors like (S)-malic acid or employing asymmetric reduction strategies. google.com

Recent research trends in the broader field of chiral pyrrolidine synthesis point towards the development of novel catalytic methods and the application of these synthons in the construction of complex natural products and new drug candidates. While specific academic studies focusing solely on the diverse applications of this compound as a chiral synthon are not extensively documented in publicly available literature, its structural motifs are present in a range of biologically active molecules. This suggests a potential for its wider application in areas such as:

Asymmetric Catalysis: The chiral backbone of (S)-1-Methylpyrrolidin-3-ol could be incorporated into ligands for metal-catalyzed asymmetric reactions.

Organocatalysis: Derivatives of this compound could be explored as organocatalysts for various stereoselective transformations.

Synthesis of Novel Pharmaceutical Analogs: The pyrrolidine scaffold is a common feature in many drug classes, and this compound could serve as a starting material for the synthesis of novel analogs with potentially improved pharmacological profiles.

The following table outlines some of the key research findings related to the synthesis and application of chiral pyrrolidines, including (S)-1-Methylpyrrolidin-3-ol:

| Research Area | Key Findings |

| Synthesis of Glycopyrrolate | (S)-1-Methylpyrrolidin-3-ol is a crucial intermediate. The synthesis involves a transesterification reaction with a derivative of cyclopentylmandelic acid. mdpi.comnih.gov |

| Stereoselective Synthesis of Pyrrolidines | Numerous methods have been developed for the asymmetric synthesis of pyrrolidine derivatives, often employing chiral auxiliaries or catalysts. These methods provide access to a wide range of enantiomerically pure pyrrolidine-containing compounds. researchgate.netfrontiersin.org |

| Industrial Scale Production | Patents describe processes for the industrial-scale preparation of 1-methylpyrrolidin-3-ol, highlighting its commercial importance. openmedicinalchemistryjournal.com |

| Application in Medicinal Chemistry | The pyrrolidine ring is a key structural component in a variety of drugs, including antiviral, anticancer, and antidiabetic agents. frontiersin.org |

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

1-methylpyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-3-2-5(7)4-6;/h5,7H,2-4H2,1H3;1H |

InChI Key |

NFJQDEPQZZLKRX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 Methylpyrrolidin 3 Ol Hydrochloride

Stereoselective and Enantioselective Synthesis Routes to (S)-1-Methylpyrrolidin-3-ol Hydrochloride

The direct synthesis of the desired (S)-enantiomer is often the most efficient pathway, avoiding the loss of 50% of the material inherent in resolving a racemic mixture. To this end, several stereoselective methods have been developed.

Asymmetric reduction of a prochiral precursor, typically 1-methylpyrrolidin-3-one (B1295487), represents a highly effective and atom-economical approach to obtaining (S)-1-Methylpyrrolidin-3-ol. This transformation relies on the use of a chiral catalyst or reagent that facilitates the transfer of a hydride to one face of the carbonyl group preferentially.

Prominent among these methods is the catalyst-based asymmetric hydrogenation. Systems employing Ruthenium (Ru) catalysts with chiral phosphine (B1218219) ligands, such as BINAP, have been successfully applied to the asymmetric reduction of various ketones. mdpi.com For instance, a chiral Ru/bisphosphine catalyst has been used in the direct asymmetric reductive amination of levulinic acid to yield chiral 5-methylpyrrolidin-2-one (B85660) with high enantioselectivity (up to 96% ee), demonstrating the power of this approach for creating related chiral pyrrolidine (B122466) structures. mdpi.com Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver borane (B79455) to the ketone. mdpi.com This method is renowned for its high enantioselectivity in the reduction of a wide array of prochiral ketones. mdpi.com

| Catalyst/Reagent System | Precursor | Key Features | Typical Enantiomeric Excess (ee) |

| Ru-BINAP Complexes | 1-Methylpyrrolidin-3-one | High turnover numbers, applicable to hydrogenation. | >95% |

| CBS Reagent (Oxazaborolidine) | 1-Methylpyrrolidin-3-one | Catalytic in catalyst, uses borane as a reductant. | >98% |

| Engineered Imine Reductases (IREDs) | 1-Methylpyrrolidin-3-one | Biocatalytic, operates in mild aqueous conditions. | >99% |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy offers predictable and high levels of stereocontrol.

Biocatalysis leverages the inherent selectivity of enzymes to perform highly specific chemical transformations under mild, environmentally benign conditions. acs.org For the synthesis of (S)-1-Methylpyrrolidin-3-ol, alcohol dehydrogenases (ADHs) and other ketoreductases (KREDs) are particularly suitable for the asymmetric reduction of the 1-methylpyrrolidin-3-one precursor. These enzymes, often derived from organisms like Lactobacillus or Rhodococcus, can exhibit exquisite enantioselectivity, frequently yielding the desired alcohol with enantiomeric excess values exceeding 99%. mdpi.com

Recent advances in biotechnology have led to the development of engineered enzymes with enhanced stability, activity, and substrate scope. mdpi.com For example, the scope of imine reductases (IREDs) has been expanded to include the stereoselective reduction of ketones. nih.gov Furthermore, modern biocatalytic platforms can construct the pyrrolidine ring itself. Directed evolution of cytochrome P411 has produced enzyme variants capable of catalyzing intramolecular C(sp3)–H amination of organic azides to build chiral pyrrolidine derivatives with high efficiency and selectivity. acs.org These chemoenzymatic strategies, which combine enzymatic steps with traditional chemical synthesis, offer powerful and sustainable routes to complex chiral molecules. acs.org

| Enzymatic Method | Enzyme Class | Transformation | Advantages |

| Asymmetric Reduction | Ketoreductase (KRED) | 1-Methylpyrrolidin-3-one → (S)-1-Methylpyrrolidin-3-ol | High enantioselectivity (>99% ee), mild aqueous conditions, biodegradable catalyst. |

| Intramolecular Amination | Engineered Cytochrome P411 | Azide Precursor → Chiral Pyrrolidine | Novel C-N bond formation, builds the heterocyclic ring stereoselectively. |

| Dynamic Kinetic Resolution | Lipase (B570770) + Metal Catalyst | Racemic 3-hydroxypyrrolidine → (R)-acetylated pyrrolidine | Achieves >50% yield of a single enantiomer from a racemate. rsc.org |

When a stereoselective synthesis is not feasible or economical, the resolution of a racemic mixture of 1-methylpyrrolidin-3-ol is a viable alternative. Resolution separates the two enantiomers from each other.

A classical and widely used method is diastereomeric salt formation. libretexts.org This involves reacting the racemic base (1-methylpyrrolidin-3-ol) with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts, (S)-base·(R)-acid and (R)-base·(R)-acid. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once a pure diastereomeric salt is isolated, the chiral acid is neutralized and removed, yielding the enantiomerically pure (S)-1-Methylpyrrolidin-3-ol.

Kinetic resolution is another powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org For example, in the enzymatic kinetic resolution of racemic 1-methylpyrrolidin-3-ol, a lipase such as Candida antarctica lipase B (CALB) can be used to acylate the alcohol with an acyl donor like vinyl acetate. rsc.org The enzyme will typically acylate one enantiomer much faster than the other. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the slower-reacting (S)-1-Methylpyrrolidin-3-ol from the faster-reacting acylated (R)-enantiomer. rsc.orgwikipedia.org A more advanced version, dynamic kinetic resolution (DKR), incorporates a catalyst that continuously racemizes the unreacted starting material, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

Green Chemistry Principles in the Production of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound has been a target for such improvements.

Biocatalytic methods (Section 2.1.3) are inherently green, as enzymes operate in water at ambient temperature and pressure, are biodegradable, and derive from renewable sources. acs.org Another green approach involves the synthesis of the pyrrolidine core from renewable feedstocks. For example, N-methylpyrrolidone (NMP), a related compound, can be synthesized from γ-aminobutyric acid (GABA), which is obtainable from the plant-derived amino acid glutamic acid. rsc.org Such bio-based routes reduce reliance on fossil fuels.

Other green strategies focus on improving reaction efficiency and minimizing waste. One-pot procedures, where multiple reaction steps are carried out in the same vessel, reduce solvent usage, energy consumption, and purification steps. rsc.org The synthesis of N-methylpyrrolidine has been demonstrated using water as an inexpensive and environmentally benign solvent, replacing more hazardous organic solvents. researchgate.netvjs.ac.vn Furthermore, the development of reusable heterogeneous catalysts, such as metal-modified zeolites, aligns with green principles by simplifying catalyst recovery and reducing waste streams. rsc.orgmdpi.com

Process Optimization and Scalable Synthesis of this compound

The transition from a laboratory-scale synthesis to an industrial-scale process requires rigorous optimization of reaction parameters to ensure safety, cost-effectiveness, and consistent product quality. For (S)-1-Methylpyrrolidin-3-ol, scalable syntheses often favor catalytic methods that require only small amounts of catalyst and avoid stoichiometric reagents.

A patented industrial-scale method for preparing 1-methylpyrrolidin-3-ol involves the reductive amination of pyrrolidin-3-ol. google.com In this process, the chiral precursor, (S)-pyrrolidin-3-ol, is reacted with formaldehyde (B43269) in the presence of a metal catalyst and hydrogen gas. This reaction efficiently and cleanly installs the N-methyl group. The process is optimized for high yield and purity on a large scale. google.com The use of heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is particularly advantageous for large-scale production, as the catalyst can be easily removed by filtration at the end of the reaction. google.com

The table below summarizes typical parameters from a patented industrial process for the N-methylation of (3R)-pyrrolidin-3-ol, which is directly analogous to the synthesis of the (S)-enantiomer. google.com

| Parameter | Value/Condition | Purpose/Significance |

| Starting Material | (3R)-pyrrolidin-3-ol | Enantiopure precursor to ensure final product stereochemistry. |

| Reagent | Paraformaldehyde | Source of the methyl group via reductive amination. |

| Catalyst | 5% Platinum on Carbon | Heterogeneous catalyst for hydrogenation; facilitates easy removal. |

| Solvent | Methanol | Common industrial solvent for hydrogenation reactions. |

| Hydrogen Pressure | 0.4 - 0.5 MPa | Optimized pressure for efficient reduction without requiring specialized high-pressure equipment. |

| Temperature | 20 °C | Mild reaction temperature reduces energy costs and minimizes side reactions. |

| Yield | 86-89% | High conversion and efficiency suitable for industrial production. |

| Purity | 96.5-97.7% | High purity achieved after distillation, meeting pharmaceutical intermediate standards. |

This optimized process demonstrates a robust and efficient method for producing 1-methylpyrrolidin-3-ol on an industrial scale, ensuring a reliable supply for further pharmaceutical manufacturing. google.com

Derivatization and Functionalization Strategies of S 1 Methylpyrrolidin 3 Ol Hydrochloride

Synthesis of Chiral Ligands and Organocatalysts from (S)-1-Methylpyrrolidin-3-ol Hydrochloride Backbone

The chiral pyrrolidine (B122466) scaffold is a privileged motif in asymmetric catalysis, forming the backbone of numerous highly effective ligands and organocatalysts nih.gov. The (S)-1-methylpyrrolidin-3-ol structure provides a robust stereochemical foundation that can be elaborated into various classes of catalysts, each tailored for specific asymmetric transformations.

Phosphorus-containing ligands are paramount in transition-metal catalysis, offering tuneable steric and electronic properties that profoundly influence catalytic activity and selectivity mdpi.com. While direct synthetic examples starting from (S)-1-methylpyrrolidin-3-ol are not extensively documented, established synthetic methodologies for P-ligands can be readily applied to this chiral backbone.

Phosphite and Phosphoramidite Ligands: The hydroxyl group of (S)-1-methylpyrrolidin-3-ol is a suitable handle for the synthesis of chiral phosphite and phosphoramidite ligands. The general approach involves the reaction of the alcohol with a phosphorus(III) chloride reagent.

Phosphite Ligands: Reaction with phosphorus trichloride (PCl₃) would yield an intermediate dichlorophosphite, which can be subsequently reacted with other alcohols or amines to generate mixed phosphite ligands. A more direct route involves reacting (S)-1-methylpyrrolidin-3-ol with a chlorophosphite, such as diphenylchlorophosphine, in the presence of a base to form the corresponding phosphite ester.

Phosphoramidite Ligands: These are synthesized by reacting the alcohol with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base. This method, central to phosphoramidite chemistry for DNA synthesis, creates a P-O bond and results in a chiral phosphoramidite ligand where the stereochemical information from the pyrrolidinol is incorporated into the ligand structure researchgate.net.

Phosphine (B1218219) Ligands: The synthesis of phosphine ligands typically involves the formation of a P-C bond. A plausible, though multi-step, strategy to synthesize a phosphine ligand from (S)-1-methylpyrrolidin-3-ol would involve:

Activation of the hydroxyl group to transform it into a good leaving group, such as a tosylate or mesylate.

Nucleophilic substitution of the leaving group with a phosphide anion, for example, lithium diphenylphosphide (LiPPh₂). This Sₙ2 reaction would proceed with inversion of configuration at the C3 carbon, resulting in an (R)-configured phosphine product.

These N,P-type ligands, combining a tertiary amine and a phosphorus donor, are valuable in various palladium-catalyzed cross-coupling reactions mdpi.com.

Nitrogen-based bidentate ligands are fundamental in asymmetric catalysis. The (S)-1-methylpyrrolidin-3-ol backbone can be modified to produce several classes of these ligands.

Diamine Ligands: The most direct approach to synthesizing a chiral diamine from (S)-1-methylpyrrolidin-3-ol involves the conversion of its hydroxyl group into an amino group. This transformation can be achieved through several reliable methods:

Mitsunobu Reaction: The alcohol can be subjected to a Mitsunobu reaction using a nitrogen nucleophile like phthalimide, followed by hydrazinolysis to release the primary amine wikipedia.orgorganic-chemistry.org. This reaction proceeds with a clean inversion of stereochemistry, yielding the (R)-3-amino-1-methylpyrrolidine derivative.

Two-Step Substitution: A two-step sequence involving activation of the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with sodium azide (NaN₃) and subsequent reduction of the azide to a primary amine, also affords the corresponding diamine with inversion of configuration.

The resulting (R)-3-amino-1-methylpyrrolidine is a chiral C₂-asymmetric diamine, a valuable ligand class for copper- and ruthenium-catalyzed reactions rsc.org. The secondary amine can be further functionalized to tune its steric and electronic properties.

Oxazoline and Iminopyrrolidine Ligands:

Oxazoline Ligands: Standard syntheses of oxazoline rings involve the cyclization of β-amino alcohols doi.org. Since (S)-1-methylpyrrolidin-3-ol is a γ-amino alcohol, direct cyclization to form a fused oxazoline-pyrrolidine system is not feasible. Instead, the synthesis would require multi-step functionalization, for instance, by converting the 3-hydroxyl group to a 3-amino group (as described above) and then building the oxazoline ligand from this new functionality.

Iminopyrrolidine Ligands: These ligands can be readily synthesized from the chiral diamine precursor, (R)-3-amino-1-methylpyrrolidine. Condensation of the primary amino group with a suitable aldehyde or ketone would yield the corresponding chiral iminopyrrolidine ligand.

The pyrrolidine ring is a cornerstone of aminocatalysis, capable of activating carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates nih.gov. (S)-1-Methylpyrrolidin-3-ol can be used to create bifunctional organocatalysts where the hydroxyl group or a derivative thereof provides a second point of interaction to control the stereochemical outcome of the reaction.

These catalysts are highly effective in asymmetric Michael additions and aldol reactions nih.govresearchgate.netdoi.orgbeilstein-journals.orgtandfonline.com. The hydroxyl group can participate in hydrogen bonding to orient the substrate. Alternatively, it can be functionalized with other groups, such as a thiourea moiety, to create a dual-activation catalyst that interacts with both the nucleophile and the electrophile mdpi.com.

| Catalyst Type | Reaction | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Pyrrolidine-Sulfonamide | Michael Addition | Ketones to Nitroolefins | 85-98 | 95:5 to >99:1 | 90 to >99 |

| Diarylprolinol Ether | Michael Addition | Aldehydes to Nitroolefins | 75-99 | 90:10 to 99:1 | 95 to >99 |

| Pyrrolidine-Thiourea | Michael Addition | Malonates to Nitroolefins | up to 99 | - | up to 98 |

| Prolinamide | Aldol Reaction | Ketones to Aldehydes | 80-99 | up to 97:3 | up to >99 |

This table presents typical performance data for various classes of pyrrolidine-based organocatalysts in key asymmetric reactions, illustrating the potential of catalysts derived from the (S)-1-methylpyrrolidin-3-ol scaffold.

Furthermore, the pyrrolidine scaffold can be used to construct chiral Brønsted acids or bases. By attaching a strongly acidic group (e.g., a sulfonic acid or a trifluoromethylsulfonamide) or a basic moiety to the ring, it is possible to create catalysts that operate through proton transfer mechanisms within a chiral environment acs.orgnih.govnih.gov.

N-Substitution and Ring Modification Studies on the Pyrrolidine Core

Beyond functionalizing the hydroxyl group, modifications can be made to the tertiary amine and the carbon framework of the pyrrolidine ring.

N-Substitution: The N-methyl group can be removed through various N-demethylation protocols, such as reaction with α-chloroethyl chloroformate (von Braun reaction) followed by hydrolysis. The resulting secondary amine, (S)-3-hydroxypyrrolidine, is a valuable chiral intermediate that can be functionalized with a wide range of substituents (N-alkylation, N-arylation, N-acylation) to modulate the steric and electronic properties of the nitrogen atom google.comacs.org.

Ring Modification via C-H Functionalization: Modern synthetic methods enable the direct functionalization of otherwise unreactive C(sp³)-H bonds, providing a powerful tool for modifying the pyrrolidine core researchgate.net. Transition-metal catalysis, particularly with palladium, has been employed for the regioselective C-H activation and subsequent arylation or alkenylation of pyrrolidines rsc.orgnih.govacs.org. By using a directing group, often attached to the nitrogen atom after demethylation, it is possible to selectively functionalize the C2, C4, or C5 positions of the ring. This strategy allows for the introduction of new substituents onto the carbon backbone, significantly increasing the molecular complexity and providing access to novel pyrrolidine derivatives that would be difficult to synthesize through traditional methods. Additionally, ring expansion reactions, for example from 4-pyrrolidinyl isatins, can transform the five-membered ring into larger, highly functionalized seven-membered heterocycles rsc.org.

Mechanistic Investigations of Reactions Involving S 1 Methylpyrrolidin 3 Ol Hydrochloride and Its Derivatives

Kinetic and Thermodynamic Studies of Transformations Utilizing (S)-1-Methylpyrrolidin-3-ol Hydrochloride

While specific kinetic and thermodynamic data for reactions directly involving this compound are not extensively documented in publicly available literature, insights can be drawn from studies of analogous chiral pyrrolidine (B122466) systems. These studies indicate that the rates and equilibrium positions of reactions such as acylations, alkylations, and etherifications are influenced by several factors, including the nature of the solvent, the temperature, and the steric and electronic properties of the reactants and catalysts.

Table 1: Factors Influencing Kinetic and Thermodynamic Parameters in Pyrrolidine Derivative Reactions

| Parameter | Influencing Factors | Expected Impact |

| Reaction Rate (Kinetics) | Solvent Polarity | Can stabilize charged intermediates or transition states, affecting activation energy. |

| Temperature | Higher temperatures generally increase reaction rates but may decrease selectivity. | |

| Steric Hindrance | Bulky substituents on the pyrrolidine ring or the reactant can slow down the reaction rate. | |

| Catalyst | Choice of catalyst can significantly alter the reaction pathway and lower the activation energy. | |

| Equilibrium Position (Thermodynamics) | Product Stability | The relative stability of the products will determine the position of the equilibrium. |

| Enthalpy of Reaction (ΔH) | Exothermic reactions are favored at lower temperatures. | |

| Entropy of Reaction (ΔS) | Reactions that result in an increase in the number of molecules are entropically favored. |

Reaction Pathway Elucidation and Transition State Analysis for Derivatization Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction pathways and characterizing transition states that are often too fleeting to be observed experimentally. mit.edu For the derivatization of (S)-1-Methylpyrrolidin-3-ol, these studies would typically model the approach of an electrophile to the hydroxyl group.

Table 2: Hypothetical Transition State Analysis for the Acylation of (S)-1-Methylpyrrolidin-3-ol

| Feature | Description |

| Reactants | (S)-1-Methylpyrrolidin-3-ol, Acylating Agent (e.g., Acetyl Chloride) |

| Transition State Geometry | The oxygen of the hydroxyl group attacks the carbonyl carbon of the acylating agent, leading to a partially formed C-O bond and a partially broken C-Cl bond. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral. |

| Key Interactions | The stereochemistry of the final product is influenced by the facial selectivity of the nucleophilic attack on the acylating agent, which is directed by the chiral center of the pyrrolidinol. |

| Computational Methods | DFT methods such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G*) are commonly used to model such transition states. |

Stereochemical Outcomes and Diastereomeric Control Mechanisms in Reactions Mediated by this compound Derivatives

The chiral nature of (S)-1-Methylpyrrolidin-3-ol makes its derivatives valuable as chiral auxiliaries or building blocks in asymmetric synthesis. numberanalytics.com The stereochemical outcome of reactions involving these derivatives is governed by the principles of diastereomeric control, where the existing stereocenter on the pyrrolidine ring influences the creation of new stereocenters.

The mechanism of diastereomeric control often involves the formation of a rigid cyclic transition state where one face of the reacting center is sterically shielded. For example, in the alkylation of an enolate derived from an ester of (S)-1-Methylpyrrolidin-3-ol, the pyrrolidine ring can adopt a conformation that blocks one face of the enolate from the incoming electrophile, leading to preferential attack from the less hindered face.

In the stereoselective synthesis of complex molecules, such as certain antibiotics, derivatives of chiral pyrrolidines play a key role in establishing the desired stereochemistry. For instance, in the synthesis of a key intermediate for the fluoroquinolone antibiotic PF-00951966, a catalytic asymmetric hydrogenation and an SN2 substitution reaction on a pyrrolidinone-related structure were pivotal in achieving high diastereoselectivity and enantioselectivity. researchgate.netnih.gov While not directly involving (S)-1-Methylpyrrolidin-3-ol, these examples highlight the utility of chiral pyrrolidine scaffolds in controlling stereochemical outcomes.

Table 3: Mechanisms of Diastereomeric Control in Reactions with (S)-1-Methylpyrrolidin-3-ol Derivatives

| Reaction Type | Proposed Mechanism of Stereocontrol | Expected Outcome |

| Alkylation of Enolates | The chiral pyrrolidine auxiliary directs the approach of the electrophile to one face of the enolate due to steric hindrance from the N-methyl group and the ring conformation. | High diastereomeric excess (d.e.) of one of the possible diastereomeric products. |

| Reduction of Ketones | A derivative of (S)-1-Methylpyrrolidin-3-ol can act as a chiral ligand for a reducing agent (e.g., a borane), forming a chiral complex that selectively reduces one face of a prochiral ketone. | High enantiomeric excess (e.e.) of one of the enantiomeric alcohol products. |

| [3+2] Cycloaddition | When a derivative is used as a chiral dipolarophile, the facial selectivity of the cycloaddition is controlled by the steric and electronic features of the pyrrolidine ring. | Formation of a specific diastereomer of the resulting heterocyclic product. |

Computational Chemistry and Theoretical Studies of S 1 Methylpyrrolidin 3 Ol Hydrochloride

Conformational Analysis and Energy Landscapes of (S)-1-Methylpyrrolidin-3-ol Hydrochloride

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, a key area of computational chemistry, is employed to identify the stable conformations of this molecule and to map out the energy landscape that governs their interconversion.

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and can adopt various puckered conformations, commonly referred to as "envelope" and "twist" forms. In the case of this compound, the presence of a methyl group on the nitrogen atom and a hydroxyl group at the chiral center introduces additional complexity to its conformational preferences. The protonation of the nitrogen atom to form the hydrochloride salt further influences the geometry and the interactions between the different functional groups.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore these conformational possibilities. By systematically rotating the bonds and calculating the potential energy of the resulting structures, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for their interconversion.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Pyrrolidine Ring Pucker | Hydroxyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C2-endo) | Axial | Equatorial | 0.00 |

| 2 | Envelope (C3-exo) | Equatorial | Equatorial | 1.25 |

| 3 | Twist (T2/3) | Pseudo-axial | Equatorial | 2.50 |

Note: This table is illustrative and based on general principles of conformational analysis for substituted pyrrolidines. Actual values would require specific DFT calculations.

Electronic Structure and Reactivity Predictions for this compound and its Derivatives

The electronic structure of a molecule dictates its reactivity. For this compound, computational methods can be used to understand the distribution of electrons within the molecule and to predict its behavior in chemical reactions. The protonation of the amine nitrogen significantly alters the electronic landscape of the parent molecule.

DFT calculations can provide valuable information about the electronic properties, such as the distribution of atomic charges, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The positive charge in this compound is expected to be localized primarily on the nitrogen atom, influencing the acidity of the N-H proton and the nucleophilicity of the hydroxyl group.

The hydroxyl group introduces a site for potential hydrogen bonding, both as a donor and an acceptor, which can influence its interactions with other molecules. The stereochemistry at the C3 position will also have a subtle but important effect on the electronic distribution and, consequently, its reactivity.

By analyzing the frontier molecular orbitals, predictions can be made about the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates regions of the molecule that are most likely to act as an electron donor (nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions susceptible to electron acceptance (electrophilic attack). For the protonated form, the LUMO is likely to be centered around the positively charged nitrogen, making it a potential site for nucleophilic attack under certain conditions.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description |

| Charge on Nitrogen | Positive, localized |

| Charge on Oxygen | Negative, polarized |

| HOMO Energy | Relatively low due to protonation |

| LUMO Energy | Lowered by the positive charge |

| Electrostatic Potential | Positive potential around the ammonium group, negative potential near the hydroxyl oxygen |

Note: This table represents expected trends based on the electronic effects of the functional groups. Precise values would be obtained from quantum chemical calculations.

Mechanistic Insights from Computational Modeling of Catalytic Systems Incorporating this compound Derived Ligands

Chiral amino alcohols, such as (S)-1-Methylpyrrolidin-3-ol, are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. Computational modeling can provide deep mechanistic insights into how these ligands facilitate stereoselective transformations.

When a derivative of (S)-1-Methylpyrrolidin-3-ol is used as a ligand in a metal-catalyzed reaction, it creates a chiral environment around the metal center. This chiral pocket can preferentially bind one enantiomer of a substrate or direct the approach of a reagent from a specific face, leading to the formation of one enantiomeric product over the other.

Computational studies, often employing DFT, can be used to model the entire catalytic cycle. This includes the structure of the catalyst-substrate complex, the transition states for the key bond-forming or bond-breaking steps, and the product release. By comparing the energies of the transition states leading to the different stereoisomeric products, the origin of the enantioselectivity can be determined.

These models can elucidate the crucial non-covalent interactions, such as hydrogen bonding and steric repulsion, between the chiral ligand and the substrate that are responsible for the stereochemical outcome. This understanding is invaluable for the rational design of new and more effective catalysts.

Theoretical Studies on Stereoselectivity and Enantioselectivity in Transformations Involving this compound

Theoretical studies are instrumental in understanding and predicting the stereoselectivity of chemical reactions. In transformations involving this compound, either as a reactant or as a precursor to a catalyst, computational chemistry can be used to rationalize the observed stereochemical outcomes.

For reactions where this compound itself is a reactant, computational modeling can be used to explore the different possible reaction pathways and their corresponding transition state structures. The inherent chirality of the molecule can influence the facial selectivity of reactions at nearby functional groups. By calculating the activation energies for the formation of different stereoisomeric products, the preferred reaction pathway and the expected diastereomeric or enantiomeric excess can be predicted.

In the context of organocatalysis, where a derivative of (S)-1-Methylpyrrolidin-3-ol might be used as a catalyst, theoretical models can explain the origin of enantioselectivity. These models often involve the formation of a transient chiral intermediate, such as an enamine or an iminium ion, which then reacts with the substrate. The stereochemistry of the pyrrolidine ring and its substituents dictates the conformation of this intermediate, thereby controlling the stereochemical outcome of the reaction.

Advanced Analytical Techniques in the Research of S 1 Methylpyrrolidin 3 Ol Hydrochloride and Its Derivatives

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment

The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral compounds. numberanalytics.com Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the most reliable and widely used method for separating and quantifying enantiomers. nih.gov These techniques differentiate enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). numberanalytics.com

In the analysis of (S)-1-Methylpyrrolidin-3-ol hydrochloride, which is a polar and non-volatile salt, derivatization is often required for GC analysis to increase volatility and improve chromatographic behavior. In contrast, chiral HPLC can often analyze the compound directly or with minimal derivatization, using specific chiral columns and mobile phases. uma.esnih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative, offering fast analysis times and reduced solvent consumption for chiral separations. gimitec.com

The choice between HPLC and GC depends on the analyte's properties and the specific requirements of the analysis. For instance, HPLC is generally preferred for less volatile and more polar compounds, while GC is suitable for volatile and thermally stable molecules. gcms.cz The selection of the appropriate CSP is crucial for achieving baseline separation of the enantiomers, which is necessary for accurate ee determination. jiangnan.edu.cn

Table 1: Comparison of Chiral Chromatography Techniques for (S)-1-Methylpyrrolidin-3-ol Analysis

| Technique | Principle | Sample Requirements for (S)-1-Methylpyrrolidin-3-ol | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral HPLC | Separation based on differential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase. numberanalytics.com | Direct analysis of the hydrochloride salt is often possible. Derivatization can be used to improve peak shape or detection. | High versatility for polar and non-volatile compounds, wide range of available CSPs, excellent accuracy and precision. juniperpublishers.com | Higher solvent consumption, longer analysis times compared to SFC. |

| Chiral GC | Separation of volatile compounds based on differential interaction with a CSP in a gaseous mobile phase. gcms.cz | Requires conversion to the free base and often derivatization (e.g., acylation) to increase volatility and thermal stability. | High resolution and efficiency, fast analysis times, sensitive detectors (e.g., FID, MS). | Limited to thermally stable and volatile compounds; derivatization adds complexity and potential for error. |

| Chiral SFC | Uses a supercritical fluid (typically CO2) as the mobile phase. Combines advantages of both GC and HPLC. gimitec.com | Can often analyze the compound with less derivatization than GC. | Very fast separations, low viscosity, reduced organic solvent usage, high efficiency. gimitec.com | Requires specialized instrumentation. |

High-Resolution Mass Spectrometry for Precise Structural Elucidation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel derivatives of (S)-1-Methylpyrrolidin-3-ol. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.net This capability is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers.

Table 2: Common Fragment Ions in HRMS of (S)-1-Methylpyrrolidin-3-ol Derivatives

| Observed Fragment (m/z) | Proposed Structure/Neutral Loss | Significance in Structural Elucidation |

|---|---|---|

| [M+H - H₂O]⁺ | Loss of water | Confirms the presence of a hydroxyl group. |

| [M+H - CH₃]⁺ | Loss of a methyl radical (less common) or CH₄ from protonated species | Indicates the N-methyl substituent. |

| m/z 70 | C₄H₈N⁺ fragment (e.g., 1-methyl-Δ¹-pyrrolinium ion) | Characteristic fragment of the N-methylpyrrolidine ring, resulting from cleavage alpha to the nitrogen. |

| m/z 57/58 | C₃H₅N⁺ / C₃H₆N⁺ fragments | Result from ring cleavage, indicative of the pyrrolidine (B122466) core structure. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR, DOSY) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. While 1D ¹H and ¹³C NMR provide essential information about the chemical environment of atoms, advanced NMR techniques are necessary for the complete characterization of complex derivatives of (S)-1-Methylpyrrolidin-3-ol. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish atomic connectivity.

COSY reveals proton-proton (¹H-¹H) coupling networks, helping to trace the spin systems within the pyrrolidine ring and any attached side chains.

HSQC correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.

HMBC shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments and determining the position of substituents.

Solid-State NMR (ssNMR) is particularly valuable for analyzing the hydrochloride salt of (S)-1-Methylpyrrolidin-3-ol and its crystalline derivatives. In the solid state, molecular motion is restricted, leading to broad spectral lines. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to average out these anisotropic interactions and obtain high-resolution spectra. emory.edunih.gov ssNMR can provide unique insights into the crystal packing, polymorphism, and conformational state of the molecule in the solid phase. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. It can be used to confirm that all signals in the ¹H NMR spectrum belong to a single molecule and to study non-covalent interactions of the derivatives with other molecules.

Table 3: Application of Advanced NMR Techniques to (S)-1-Methylpyrrolidin-3-ol Derivatives

| NMR Technique | Information Obtained | Specific Application |

|---|---|---|

| COSY | ¹H-¹H scalar couplings | Assigning protons on the pyrrolidine ring and identifying adjacent protons in substituents. |

| HSQC | Direct ¹H-¹³C correlations | Assigning the chemical shifts of carbons directly attached to protons (CH, CH₂, CH₃). |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Establishing connectivity between different parts of the molecule, such as linking a substituent to the pyrrolidine ring. |

| Solid-State NMR | Structure and dynamics in the solid phase. nih.gov | Characterizing crystalline forms, studying polymorphism, and analyzing intermolecular interactions in the crystal lattice of salts. researchgate.net |

| DOSY | Translational diffusion coefficients | Confirming the purity of a sample and studying molecular aggregation or binding to other species in solution. |

X-ray Crystallography of this compound Salts and Derived Compounds for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com This technique relies on the diffraction of X-rays by a well-ordered crystal. purechemistry.org The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. researchgate.net

For chiral molecules like (S)-1-Methylpyrrolidin-3-ol, X-ray crystallography provides unambiguous proof of the stereochemistry at the chiral center (C3). nih.gov By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the atoms can be established, confirming the (S) or (R) configuration. researchgate.net This is particularly important in asymmetric synthesis to validate that the desired enantiomer has been produced. The analysis of salts, such as the hydrochloride, or co-crystals of derivatives is a common strategy, as these often form the high-quality single crystals required for the experiment. researchgate.net The crystal structure also reveals detailed information about bond lengths, bond angles, torsional angles, and intermolecular interactions like hydrogen bonding, which govern the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁ | A common chiral space group, indicating the absence of inversion symmetry. |

| Flack Parameter | ~0.0(1) | A value close to zero confirms the correct assignment of the absolute configuration. researchgate.net |

| Key Torsional Angle (e.g., H-O-C3-C4) | -65.3° | Defines the specific conformation of the hydroxyl group relative to the ring. |

| Hydrogen Bond (O-H···Cl⁻) Distance | 3.05 Å | Indicates a strong hydrogen bond between the hydroxyl proton and the chloride ion, a key interaction in the crystal lattice. |

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Chiroptical Properties and Stereochemical Assignments

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for investigating stereochemistry in solution. researchgate.netacs.org

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible region, corresponding to electronic transitions. nih.gov For a molecule like (S)-1-Methylpyrrolidin-3-ol, the chromophores are weak (N and O atoms), so derivatization with a stronger chromophore is often employed to obtain a measurable ECD signal. The sign and intensity of the ECD bands (Cotton effects) are highly sensitive to the stereochemistry of the molecule. chiralabsxl.com By comparing experimental ECD spectra with those predicted by quantum mechanical calculations, the absolute configuration can be determined. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light for vibrational transitions. ru.nl VCD provides a much richer source of stereochemical information because every vibrational mode in a chiral molecule can potentially be VCD active. mdpi.comrsc.org This technique is particularly sensitive to the absolute configuration and conformational flexibility of molecules. The VCD spectrum of (S)-1-Methylpyrrolidin-3-ol would provide a unique fingerprint that can be compared with theoretical calculations to confirm its absolute configuration without the need for derivatization or crystallization. nih.gov

Table 5: Comparison of Chiroptical Spectroscopy Techniques

| Technique | Spectral Region | Principle | Application to (S)-1-Methylpyrrolidin-3-ol |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | UV-Visible | Differential absorption of circularly polarized light by electronic transitions. chiralabsxl.com | Assigns absolute configuration, often requiring derivatization to introduce a suitable chromophore. Can be used for ee determination. nih.govnih.gov |

| Vibrational Circular Dichroism (VCD) | Infrared | Differential absorption of circularly polarized light by vibrational transitions. ru.nl | Provides a detailed stereochemical fingerprint. Used to determine absolute configuration and study solution-phase conformation by comparison with quantum chemical calculations. rsc.org |

Future Research Directions and Emerging Applications of S 1 Methylpyrrolidin 3 Ol Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of (S)-1-Methylpyrrolidin-3-ol hydrochloride and its derivatives into continuous flow chemistry and automated synthesis platforms represents a promising avenue for improving the efficiency, safety, and scalability of chemical processes. While direct studies on this specific compound are emerging, the broader field of chiral pyrrolidine (B122466) chemistry in flow systems provides a strong precedent.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of reactions involving this compound derivatives. These systems can systematically vary reaction parameters such as temperature, pressure, reactant concentrations, and residence time to rapidly identify optimal conditions for yield and enantioselectivity. This high-throughput screening capability is invaluable for developing new synthetic methodologies and for the rapid synthesis of libraries of chiral compounds for drug discovery and other applications.

Table 1: Potential Advantages of Integrating this compound into Flow and Automated Systems

| Feature | Advantage in Flow Chemistry | Advantage in Automated Synthesis |

| Immobilized Catalysts | Enables catalyst recycling, simplifies product purification, and allows for continuous production. | Facilitates sequential reactions and high-throughput screening of catalytic activity. |

| Precise Reaction Control | Superior control over temperature, pressure, and mixing, leading to higher selectivity and yields. | Systematic optimization of reaction parameters for rapid process development. |

| Enhanced Safety | Small reactor volumes minimize the risks associated with highly reactive or hazardous reagents. | Reduces manual handling of potentially hazardous materials. |

| Scalability | Production can be scaled up by running the flow system for longer durations or by parallelizing reactors. | Enables the synthesis of compound libraries for screening and development. |

Development of Novel Catalytic Systems and Methodologies Based on this compound Scaffolds

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of novel chiral catalysts and ligands for asymmetric catalysis. The pyrrolidine ring is a well-established and highly effective core structure for a wide range of organocatalysts and ligands for metal-catalyzed reactions. google.com

The hydroxyl group at the 3-position and the stereocenter at the same carbon are key features that can be exploited in catalyst design. The hydroxyl group can be derivatized to introduce other functional groups, such as ethers, esters, or phosphites, which can act as coordinating sites for metal centers or as hydrogen-bond donors in organocatalytic systems. The chiral environment provided by the (S)-configuration can induce high levels of stereoselectivity in catalyzed reactions.

Research in this area could focus on:

Synthesis of Chiral Ligands: Derivatization of the hydroxyl group to create bidentate or tridentate ligands for transition metal catalysis. These ligands could be applied in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Development of Organocatalysts: The nitrogen atom of the pyrrolidine ring can be utilized to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles. The hydroxyl group can act as an internal directing group or participate in hydrogen bonding to control the stereochemical outcome of reactions such as aldol and Michael additions.

Bifunctional Catalysts: The presence of both a basic nitrogen atom and a modifiable hydroxyl group allows for the creation of bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity.

Exploration of this compound Derivatives in Materials Science and Supramolecular Chemistry

The chiral nature and functional handles of this compound also open up possibilities for its use in the development of advanced materials and supramolecular assemblies. The incorporation of chiral pyrrolidine units into polymers, metal-organic frameworks (MOFs), and other materials can impart them with unique properties and functionalities.

In materials science , derivatives of this compound could be used as chiral monomers for the synthesis of polymers with helical structures or other forms of chirality. These chiral polymers could find applications in chiral chromatography, enantioselective separations, and as sensors for chiral molecules. Furthermore, the pyrrolidine scaffold can be incorporated into the framework of porous materials, such as MOFs or covalent organic frameworks (COFs), to create chiral environments for enantioselective adsorption or catalysis.

In supramolecular chemistry , the ability of the hydroxyl and amine groups to participate in hydrogen bonding and other non-covalent interactions can be harnessed to construct well-defined supramolecular architectures. Chiral recognition is a key area where derivatives of this compound could be employed. Host molecules containing this chiral unit could be designed to selectively bind one enantiomer of a guest molecule, with potential applications in sensing, separation, and asymmetric catalysis.

Table 2: Potential Applications of this compound Derivatives in Materials and Supramolecular Chemistry

| Field | Application | Potential Functionality |

| Materials Science | Chiral Stationary Phases for HPLC | Enantioselective separation of racemic mixtures. |

| Chiral Polymers | Materials with unique optical or recognition properties. | |

| Chiral MOFs and COFs | Heterogeneous catalysts and enantioselective adsorbents. | |

| Supramolecular Chemistry | Chiral Host-Guest Systems | Enantioselective recognition and sensing of chiral molecules. |

| Self-Assembled Monolayers | Creation of chiral surfaces for enantioselective interactions. | |

| Organogels | Formation of chiral gels with potential for controlled release or catalysis. |

Expanding the Scope of Asymmetric Transformations Mediated by this compound Derived Catalysts

Building upon the development of novel catalytic systems, a significant future direction will be to expand the range of asymmetric transformations that can be effectively catalyzed by derivatives of this compound. While the pyrrolidine scaffold is well-known for its utility in reactions like Michael and aldol additions, there is considerable scope to apply new catalysts based on this specific building block to a broader array of synthetic challenges.

Research efforts are likely to target transformations that are currently difficult to achieve with high enantioselectivity. This includes the development of catalysts for:

Enantioselective C-H Functionalization: The direct and selective functionalization of C-H bonds is a major goal in modern organic synthesis. Chiral ligands derived from this compound could be designed to control the stereochemistry of such reactions.

Asymmetric Photoredox Catalysis: Combining the chiral environment of a pyrrolidine-based catalyst with the reactivity of photoredox catalysis could enable novel enantioselective radical reactions.

Stereoselective Fluorination, Trifluoromethylation, and other Halogenations: The introduction of fluorine and other halogens into molecules is of great importance in medicinal and agricultural chemistry. Chiral catalysts that can control the stereoselective installation of these atoms are in high demand.

Cascade and Domino Reactions: The development of catalysts that can initiate a cascade of reactions to build molecular complexity rapidly from simple starting materials is a highly efficient synthetic strategy. The bifunctional nature of catalysts derived from this compound makes them promising candidates for such transformations.

The continued exploration of these and other asymmetric transformations will further establish the utility of this compound as a versatile chiral building block in modern organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.